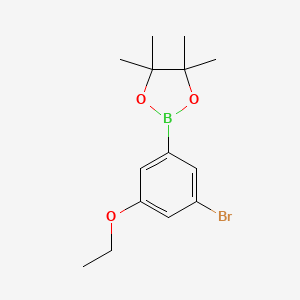

2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a bromine atom and an ethoxy group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The tetramethyl substitution on the dioxaborolane ring enhances its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-ethoxyphenylboronic acid with a tetramethyl-1,3,2-dioxaborolane precursor. The reaction is usually carried out under inert conditions, such as nitrogen or argon atmosphere, to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by palladium-based catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality of the final product .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound primarily participates in Suzuki-Miyaura reactions , forming carbon-carbon bonds with aryl/vinyl halides. The reaction proceeds via a palladium-catalyzed mechanism:

Mechanistic Steps :

-

Oxidative Addition : Pd(0) reacts with an aryl halide (e.g., bromobenzene) to form a Pd(II) complex.

-

Transmetalation : The boronic ester transfers its aryl group to the Pd center.

-

Reductive Elimination : A new C–C bond forms, regenerating Pd(0).

Typical Reaction Conditions :

Example Reaction :

Yield: 93% conversion under optimized conditions .

Reaction Optimization Studies

Key parameters affecting Suzuki-Miyaura efficiency include oxidant concentration and temperature. Data from controlled experiments :

| Entry | Oxidant (30% H₂O₂) | Temperature | Conversion |

|---|---|---|---|

| 1 | 1 equiv | RT | 36% |

| 2 | 3 equiv | RT | 71% |

| 3 | 5 equiv | RT | 93% |

| 4 | 10 equiv | RT | 98% |

| 5 | 1 equiv | 50°C | 37% |

Higher oxidant equivalents improve conversion by stabilizing the Pd intermediate, while elevated temperatures offer marginal gains .

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions:

General Reaction :

Conditions: NaH (2 equiv), DMF, 80°C, 12 h.

Oxidative Functionalization

The boronic ester group can be oxidized to phenolic derivatives using H₂O₂ :

Yield: >95% with 10 equiv H₂O₂ .

Comparative Reactivity

The ethoxy group enhances electron density at the aromatic ring, accelerating electrophilic substitution. Comparatively, methoxy or hydroxyl analogs show lower stability under acidic conditions.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as an effective boron reagent in organic chemistry. It is particularly useful in the formation of carbon-boron bonds, which are crucial in synthesizing complex organic molecules.

- Boron Reagents : The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a boron source for the formation of carbon-carbon bonds. This reaction is essential for building diverse organic frameworks used in pharmaceuticals and agrochemicals.

- Case Study : A study demonstrated the successful application of this compound in synthesizing biaryl compounds through Suzuki coupling reactions. The high yields and selectivity achieved underscore its effectiveness as a boron reagent in organic synthesis .

Pharmaceutical Development

The compound plays a pivotal role in drug discovery and development. Its ability to form stable complexes with various biological targets enhances its utility in pharmaceutical applications.

- Boron-Containing Pharmaceuticals : It has been utilized in the synthesis of boron-containing drugs that exhibit improved biological activity. For example, compounds derived from this dioxaborolane have shown promise in targeting specific cancer cells due to their selective reactivity.

- Case Study : Research highlighted the synthesis of a novel anticancer agent using this compound as an intermediate. The resultant drug demonstrated enhanced efficacy against specific cancer cell lines compared to traditional therapies .

Material Science

In material science, 2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in developing advanced materials such as polymers and coatings.

- Polymer Synthesis : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. The unique characteristics of boron compounds contribute to creating materials with tailored functionalities.

- Case Study : A study focused on developing high-performance polymer composites using this compound. The resulting materials exhibited superior thermal resistance and mechanical strength compared to conventional polymers .

Environmental Applications

The compound has potential applications in environmental chemistry, particularly in sensor development for detecting pollutants.

- Pollutant Detection : Its reactivity allows for the design of sensors that can selectively detect heavy metals and other environmental contaminants. This application is crucial for monitoring environmental health and safety.

- Case Study : Research demonstrated the use of this dioxaborolane derivative in developing a sensor capable of detecting lead ions in water samples with high sensitivity and selectivity .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific reaction conditions and the nature of the reactants.

Comparación Con Compuestos Similares

Similar Compounds

2-(3-Bromo-5-methoxyphenyl)ethan-1-amine: Similar in structure but contains a methoxy group instead of an ethoxy group.

2-(3-Bromo-5-methoxyphenyl)acetonitrile: Contains a nitrile group instead of the dioxaborolane moiety.

5-Bromo-3-ethoxyphenylboronic acid: Lacks the dioxaborolane ring but shares the bromine and ethoxy substitutions.

Uniqueness

2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which imparts stability and reactivity to the compound. This makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions where the formation of carbon-carbon bonds is essential .

Actividad Biológica

2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1073339-03-3) is a boron-containing compound that has garnered attention due to its potential biological activities. This article focuses on its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C14H20BBrO3

- Molecular Weight : 327.02 g/mol

- InChI Key : JPVRJWZQGKYTEV-UHFFFAOYSA-N

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including anti-cancer properties and potential applications in medicinal chemistry.

Anticancer Activity

Studies have demonstrated that boron-containing compounds possess significant anticancer activity. For example:

- Mechanism of Action : The compound may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cellular signaling pathways involved in proliferation and survival.

- Targeted Cancers : Preliminary studies suggest efficacy against breast cancer and leukemia cell lines.

Study 1: In Vitro Analysis

A study conducted on various cancer cell lines evaluated the cytotoxic effects of this compound. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia).

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

- K562: 10 µM

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| K562 | 10 |

Study 2: Mechanistic Insights

Research into the mechanism revealed that the compound interacts with specific proteins involved in cell cycle regulation. This interaction leads to:

- G1 Phase Arrest : Inducing cell cycle arrest at the G1 phase.

- Apoptosis Induction : Increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate aryl bromides with boronic acid derivatives through a Suzuki coupling method. Variations in substituents can lead to different biological activities.

Synthetic Route Example

-

Starting Materials :

- Aryl bromide (e.g., 3-bromo-5-ethoxyphenol)

- Boronic acid derivative

-

Reaction Conditions :

- Catalyst: Palladium(0)

- Solvent: Tetrahydrofuran (THF)

- Temperature: Reflux

- Yield : Typically yields above 70% under optimized conditions.

Propiedades

IUPAC Name |

2-(3-bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO3/c1-6-17-12-8-10(7-11(16)9-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVRJWZQGKYTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675269 | |

| Record name | 2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073339-03-3 | |

| Record name | 2-(3-Bromo-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.